molecular formula C12H10ClN3O3S B2699087 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid CAS No. 401637-66-9

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid

Cat. No. B2699087
CAS RN: 401637-66-9
M. Wt: 311.74
InChI Key: AVNRWLPCIDLYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid” is a chemical compound. The molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 urea (-thio) derivative(s) .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group, a tertiary amide group, and a urea derivative .

Scientific Research Applications

Photochemical Transformation of Related Compounds

Eriksson et al. (2010) investigated the photolytic transformation of diclofenac and its transformation products in aqueous solutions, shedding light on the pathways and products formed upon UV irradiation, which is crucial for understanding the environmental fate and photochemical behavior of chlorophenyl-containing compounds similar to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid (Eriksson, L., Svanfelt, J., & Kronberg, L., 2010).

Receptor Binding Studies

Research by Gouldson et al. (2000) on receptor binding studies with CCK(1) receptor antagonists and agonists, including compounds with chlorophenyl groups, provides insights into molecular interactions that could be relevant for studying the biological activity of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid. These findings help understand the drug-receptor interactions at a molecular level (Gouldson, P., Legoux, P., & Ferrara, P., 2000).

Synthesis and Characterization of Organotin(IV) Derivatives

Ali et al. (2002) reported on the synthesis, characterization, and biological significance of organotin(IV) derivatives of compounds containing chlorophenyl and thiazole groups. This study highlights the antimicrobial potential of such derivatives, suggesting possible applications of 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid in developing new antimicrobial agents (Ali, S., Khokhar, M. N., & Bhatti, M., 2002).

Synthesis and Biological Evaluation

Kumar and Srivastava (2019) explored the electrochemical synthesis of oxadiazole derivatives with chlorophenyl groups, assessing their antibacterial and antifungal activities. This work underscores the synthetic versatility and potential bioactivity of compounds structurally related to 2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic Acid, indicating its potential in antimicrobial applications (Kumar, S., & Srivastava, P., 2019).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(4-7)14-11(19)16-12-15-9(6-20-12)5-10(17)18/h1-4,6H,5H2,(H,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNRWLPCIDLYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetic acid

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